N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a pyrrolidinone ring, a thiadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrrolidinone ring: This can be achieved through the cyclization of an appropriate amine with a carboxylic acid derivative under acidic conditions.
Introduction of the methoxyphenyl group: This step involves the coupling of the pyrrolidinone intermediate with a methoxyphenyl halide using a palladium-catalyzed cross-coupling reaction.
Synthesis of the thiadiazole ring: The thiadiazole ring can be formed by the reaction of a hydrazine derivative with a thiocarbonyl compound under reflux conditions.
Formation of the benzamide moiety: The final step involves the coupling of the thiadiazole intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the pyrrolidinone and benzamide moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and various nucleophiles.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s functional groups make it a candidate for the development of novel materials with specific properties.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}phenylacetamide: Similar structure with a phenylacetamide group.
Uniqueness
N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H18N4O3S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H18N4O3S/c1-27-16-9-7-15(8-10-16)24-12-14(11-17(24)25)19-22-23-20(28-19)21-18(26)13-5-3-2-4-6-13/h2-10,14H,11-12H2,1H3,(H,21,23,26) |
InChI Key |
RFMCLWIBNDRCTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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